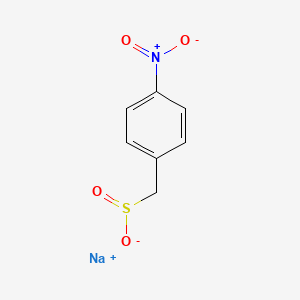
Sodium (4-nitrophenyl)methanesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (4-nitrophenyl)methanesulfinate is an organosulfur compound with the molecular formula C7H6NNaO5S. It is a sodium salt of 4-nitrophenylmethanesulfinic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a methanesulfinate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium (4-nitrophenyl)methanesulfinate typically involves the reaction of 4-nitrobenzyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The general reaction can be represented as follows:
4-Nitrobenzyl chloride+Sodium sulfite→Sodium (4-nitrophenyl)methanesulfinate
Industrial Production Methods: On an industrial scale, the production of this compound involves similar reaction conditions but is optimized for higher yields and purity. The process may include additional purification steps such as solvent extraction and crystallization to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium (4-nitrophenyl)methanesulfinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfinic acid group can participate in nucleophilic substitution reactions, forming sulfone derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products:
Reduction: 4-Aminophenylmethanesulfinate.
Substitution: Various sulfone derivatives.
Oxidation: 4-Nitrobenzenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
Sodium (4-nitrophenyl)methanesulfinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfonamide compounds.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium (4-nitrophenyl)methanesulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfinic acid group can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. In biological systems, the compound can interact with proteins and enzymes, potentially altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
- Sodium methanesulfinate (CH3SO2Na)
- Sodium benzenesulfinate (C6H5SO2Na)
- Sodium p-toluenesulfinate (C7H7SO2Na)
Comparison: Sodium (4-nitrophenyl)methanesulfinate is unique due to the presence of the nitro group, which imparts distinct chemical properties compared to other sulfinates. This nitro group can undergo reduction to form amino derivatives, which are valuable intermediates in organic synthesis. Additionally, the phenyl ring provides aromatic stability, making it a versatile reagent in various chemical reactions.
Eigenschaften
Molekularformel |
C7H6NNaO4S |
|---|---|
Molekulargewicht |
223.18 g/mol |
IUPAC-Name |
sodium;(4-nitrophenyl)methanesulfinate |
InChI |
InChI=1S/C7H7NO4S.Na/c9-8(10)7-3-1-6(2-4-7)5-13(11)12;/h1-4H,5H2,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
XCRZALWXBCQRRC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1CS(=O)[O-])[N+](=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




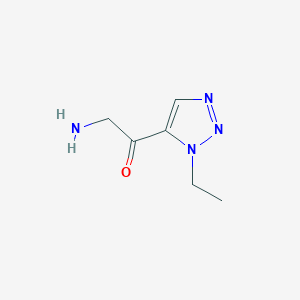
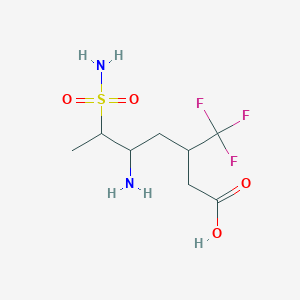
![2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one](/img/structure/B13188416.png)
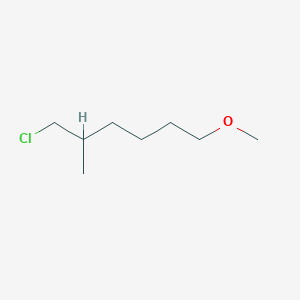
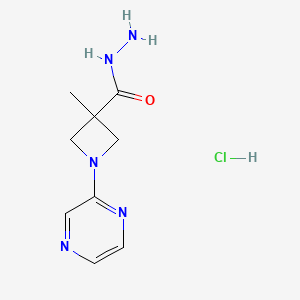
![Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13188427.png)
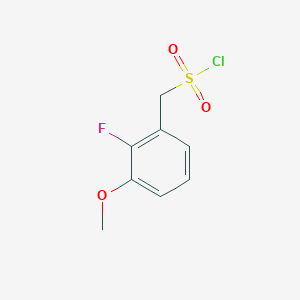
![3-[(2S)-pyrrolidin-2-yl]propan-1-ol](/img/structure/B13188462.png)

![4-Amino-2-{bicyclo[2.2.1]heptan-2-yl}butan-2-ol](/img/structure/B13188467.png)
![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13188470.png)
![2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13188476.png)
